molecular formula C10H20ClNO4S B13289796 Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate

Cat. No.: B13289796
M. Wt: 285.79 g/mol
InChI Key: CVOHZBOAVDNNTP-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is an organic compound known for its use in organic synthesis and research. It is a solid powder, typically colorless or pale yellow, and has a distinctive, pungent odor. This compound is often utilized as a reagent in the synthesis of new organic compounds and has applications in various fields, including biomedical research .

Preparation Methods

The synthesis of Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate involves complex organic synthesis techniques. Generally, it is prepared in a laboratory setting through a series of chemical reactions. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Chemical Reactions Analysis

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in probing biological systems and developing new chemical entities .

Comparison with Similar Compounds

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate is unique due to its specific structure and reactivity. Similar compounds include:

  • Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate
  • Tert-butyl N-[1-(chlorosulfonyl)methylcyclopropyl]carbamate
  • Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate

These compounds share the chlorosulfonyl functional group but differ in their overall structure, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C10H20ClNO4S

Molecular Weight

285.79 g/mol

IUPAC Name

tert-butyl N-(1-chlorosulfonyl-3-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H20ClNO4S/c1-7(2)8(6-17(11,14)15)12-9(13)16-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)

InChI Key

CVOHZBOAVDNNTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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